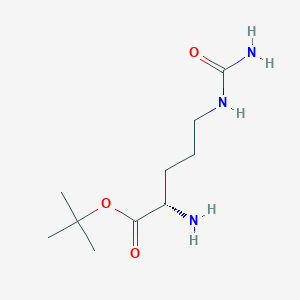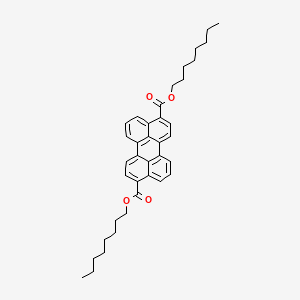![molecular formula C30H19Br B12282242 6-Bromo-[2,2';6',2'']ternaphthalene CAS No. 817210-33-6](/img/structure/B12282242.png)
6-Bromo-[2,2';6',2'']ternaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-[2,2’;6’,2’']ternaphthalene is an organic compound that belongs to the class of brominated naphthalenes. This compound is characterized by the presence of a bromine atom attached to the naphthalene structure, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[2,2’;6’,2’']ternaphthalene typically involves the bromination of naphthalene derivatives. One common method is the bromination of 2-aminonaphthalene using bromine and di-tert-butyl dicarbonate . The reaction conditions are generally mild, and the process does not require high-temperature or high-pressure conditions, making it relatively safe and efficient.
Industrial Production Methods
Industrial production of 6-Bromo-[2,2’;6’,2’']ternaphthalene follows similar synthetic routes but on a larger scale. The process involves continuous bromination reactions with efficient purification steps to ensure high yield and purity. The use of cost-effective starting materials and optimized reaction conditions are crucial for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-[2,2’;6’,2’']ternaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of naphthalene derivatives without the bromine substituent.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthalenes, while oxidation and reduction reactions produce different oxidized or reduced derivatives.
Applications De Recherche Scientifique
6-Bromo-[2,2’;6’,2’']ternaphthalene is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies involving brominated organic compounds and their biological activities.
Medicine: Research into potential pharmaceutical applications, particularly in the development of brominated drugs.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-[2,2’;6’,2’']ternaphthalene involves its interaction with molecular targets through its bromine substituent. The bromine atom can participate in various chemical reactions, influencing the reactivity and properties of the compound. The pathways involved include electrophilic aromatic substitution and nucleophilic substitution, depending on the specific reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-naphthol: A brominated naphthol with similar reactivity but different structural features.
2-Bromo-6-methoxynaphthalene: Another brominated naphthalene derivative with a methoxy group.
6-Bromo-2-naphthoic acid: A brominated naphthoic acid with distinct chemical properties.
Uniqueness
6-Bromo-[2,2’;6’,2’']ternaphthalene is unique due to its specific bromination pattern and the resulting chemical properties
Propriétés
Numéro CAS |
817210-33-6 |
|---|---|
Formule moléculaire |
C30H19Br |
Poids moléculaire |
459.4 g/mol |
Nom IUPAC |
2-bromo-6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalene |
InChI |
InChI=1S/C30H19Br/c31-30-14-13-28-18-27(11-12-29(28)19-30)26-10-9-24-16-23(7-8-25(24)17-26)22-6-5-20-3-1-2-4-21(20)15-22/h1-19H |
Clé InChI |
SHPGNDCGWXEWFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C3)C=C(C=C4)C5=CC6=C(C=C5)C=C(C=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


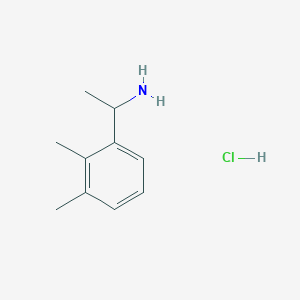
![3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano](/img/structure/B12282171.png)

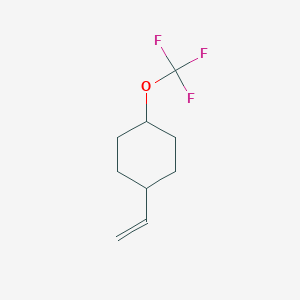
![1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12282188.png)
![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;hydrochloride](/img/structure/B12282194.png)
![2-Chloro-6-fluorothiazolo[4,5-b]pyridine](/img/structure/B12282195.png)
![(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine](/img/structure/B12282201.png)

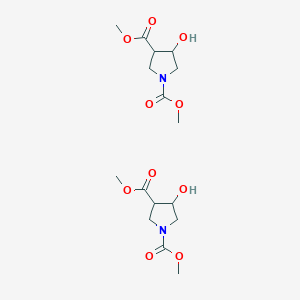
![Methyl 3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate](/img/structure/B12282230.png)
![2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)ethan-1-ol](/img/structure/B12282233.png)
